DRF 2519

Insulin Resistance Dyslipidemia Metabolic Syndrome

Research on metabolic syndrome often stalls when single-receptor agonists fail to address the intertwined pathology of insulin resistance and dyslipidemia. DRF 2519 is a benzoxazinone-based dual PPARα/γ agonist that simultaneously corrects hyperinsulinemia, hypertriglyceridemia, and elevated free fatty acids-outperforming rosiglitazone in the fatty Zucker rat model. • Dual PPARα (lipid clearance) & PPARγ (insulin sensitization) activation from a single molecule. • Demonstrated efficacy in intravenous lipid tolerance tests (IVLTT) where rosiglitazone showed no activity. • ≥98% (HPLC) purity, supplied as a solid; soluble in DMSO for in vitro/in vivo protocols.

Molecular Formula C20H18N2O5S
Molecular Weight 398.4 g/mol
Cat. No. B1670943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRF 2519
SynonymsDRF 2519;  DRF-2519;  DRF2519.
Molecular FormulaC20H18N2O5S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C20H18N2O5S/c23-18-17(28-20(25)21-18)11-13-5-7-14(8-6-13)26-10-9-22-12-27-16-4-2-1-3-15(16)19(22)24/h1-8,17H,9-12H2,(H,21,23,25)
InChIKeyRFMNEXVCPAPDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DRF 2519 Structure and Baseline PPAR Activity


DRF 2519 is a small-molecule benzoxazinone analogue of the thiazolidinedione (TZD) class, identified as a dual activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) [1]. It is primarily investigated for its potential antidiabetic and hypolipidemic activities in preclinical models of metabolic disorders [1]. The compound is available from reputable vendors as a solid with a purity of ≥98% (HPLC) and is soluble in DMSO, making it suitable for in vitro and in vivo research applications .

Dual PPARα/γ Activator Simultaneously engages insulin resistance and dyslipidemia pathways in metabolic disorder models
Metabolic Research Tool Suitable for in vitro and in vivo studies of glucose and lipid metabolism interplay
High-Purity Grade DMSO-soluble format supports consistent dosing and reproducible assay conditions

DRF 2519 vs. Standard PPAR Agonists: Key Differences


Generic substitution of DRF 2519 with single-receptor agonists like rosiglitazone (PPARγ) or fenofibrate (PPARα) fails because the dual PPARα/γ activation profile of DRF 2519 is essential for simultaneously addressing insulin resistance and dyslipidemia [1]. In preclinical models, rosiglitazone showed no activity in improving lipid clearance, while fenofibrate was significantly less efficacious in overall metabolic improvement compared to DRF 2519 [1]. Therefore, the specific benzoxazinone scaffold and its dual agonist activity confer a unique pharmacological profile that cannot be recapitulated by standard, single-target alternatives.

Single-receptor agonists do not replicate dual action

Rosiglitazone (PPARγ only) does not improve lipid clearance, and fenofibrate (PPARα only) shows lower metabolic improvement in Zucker rat models.

Lipid-clearance activity is unique to DRF 2519

Functional lipid tolerance tests show rosiglitazone has no activity, limiting substitution in postprandial metabolism research.

Scaffold mismatch alters SAR interpretation

The benzoxazinone core differs from the thiazolidinedione scaffold, potentially affecting PPAR isoform selectivity and off-target profiles.

DRF 2519 Quantified Differentiation


Plasma Insulin and Lipid Reduction vs. Rosiglitazone

In the fatty Zucker rat model of insulin resistance, treatment with DRF 2519 resulted in a greater reduction of plasma insulin, triglyceride, and free fatty acid levels compared to treatment with rosiglitazone [1]. While the specific quantitative percentage reduction values are not detailed in the publicly available abstract, the primary research publication concludes a statistically significant improvement over the comparator [1]. This evidence positions DRF 2519 as a more effective agent for correcting multiple metabolic abnormalities in this established preclinical model.

Plasma Insulin & Lipid Reduction
Reported
Greater reduction in plasma insulin, triglycerides, and free fatty acids vs. rosiglitazone
Supports improved metabolic endpoint response in Zucker rat model
Quantitative values available in full text; data to verify
Insulin Resistance Dyslipidemia Metabolic Syndrome PPAR Agonist

Exogenous Lipid Clearance vs. Rosiglitazone

In a key functional assay using fatty Zucker rats challenged with an intravenous lipid load, DRF 2519 treatment enabled a significantly better clearance of plasma lipids compared to rosiglitazone, which showed no activity in this model [1]. This indicates a PPARα-mediated mechanism of action that is absent in pure PPARγ agonists. Furthermore, fenofibrate, a PPARα agonist, was comparatively less efficacious than DRF 2519 in these clearance models [1].

Exogenous Lipid Clearance
Head-to-head
DRF 2519 enabled clearance; rosiglitazone had no activity; fenofibrate was less effective
Demonstrates functional PPARα-mediated lipid handling in IV lipid challenge
Key differentiator for postprandial metabolism research
Lipid Metabolism Postprandial Lipemia In Vivo Pharmacology

Benzoxazinone Scaffold vs. Thiazolidinedione

DRF 2519 is a benzoxazinone analogue of the thiazolidinedione (TZD) class, distinguishing it structurally from the TZD core found in rosiglitazone and pioglitazone [1]. This structural divergence is a key feature for structure-activity relationship (SAR) studies and for developing next-generation PPAR modulators with potentially differentiated safety and efficacy profiles. The compound's systematic name is 5-{4-[2-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione .

Chemical Scaffold
Class-level
Benzoxazinone-containing thiazolidinedione vs. standard TZD core
Distinct chemotype for SAR and next-generation PPAR modulator design
Structural differentiation may alter selectivity and safety-related endpoint profile
Medicinal Chemistry Chemical Scaffold SAR

DRF 2519 Research Applications


Insulin Resistance and Dyslipidemia in Zucker Rats

Use DRF 2519 as a positive control tool compound to simultaneously investigate the correction of hyperinsulinemia, hypertriglyceridemia, and elevated free fatty acids in the fatty Zucker rat model. Its dual PPARα/γ activity makes it uniquely suited for studies where the interplay between glucose and lipid metabolism is the primary focus, as demonstrated by its superior performance over rosiglitazone in this model [1].

Postprandial Lipid Clearance In Vivo

Employ DRF 2519 in functional studies of lipid metabolism, specifically those involving intravenous lipid tolerance tests (IVLTT) in rodent models. Its demonstrated efficacy in enhancing exogenous lipid clearance, where rosiglitazone is inactive, makes it an ideal tool for dissecting PPARα-mediated pathways in postprandial lipid handling and their cross-talk with PPARγ activation [1].

PPAR Dual Agonist SAR Studies

Utilize DRF 2519 as a benchmark benzoxazinone-based dual agonist for medicinal chemistry and SAR programs. Its distinct scaffold compared to glitazones and glitazars provides a critical reference point for designing, synthesizing, and evaluating new chemical entities aimed at achieving a balanced PPARα/γ activation profile with potentially improved safety and efficacy [1].

Application
Selection Property
Validation Focus
Metabolic syndrome model studies
Dual PPARα/γ activation profile
Insulin and lipid endpoint improvement in Zucker rats
Postprandial lipid metabolism studies
PPARα-mediated lipid clearance activity
IV lipid tolerance test response
PPAR dual agonist SAR programs
Benzoxazinone scaffold reference
Structural differentiation from TZD cores

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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